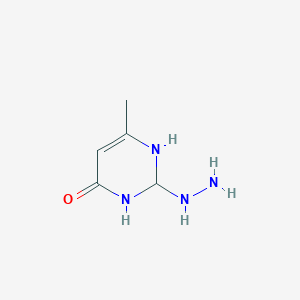

2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one

CAS No.: 887570-24-3

Cat. No.: VC17287958

Molecular Formula: C5H10N4O

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887570-24-3 |

|---|---|

| Molecular Formula | C5H10N4O |

| Molecular Weight | 142.16 g/mol |

| IUPAC Name | 2-hydrazinyl-6-methyl-2,3-dihydro-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C5H10N4O/c1-3-2-4(10)8-5(7-3)9-6/h2,5,7,9H,6H2,1H3,(H,8,10) |

| Standard InChI Key | DJXHPRSNIXQISY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)NC(N1)NN |

Introduction

Chemical Identity and Structural Characteristics

2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one belongs to the dihydropyrimidinone class, featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. The molecular formula corresponds to a molecular weight of 142.16 g/mol. Key structural elements include:

-

A hydrazinyl group (-NH-NH) at position 2, enabling nucleophilic reactions and metal coordination.

-

A methyl substituent at position 6, influencing electronic distribution and steric interactions.

-

A dihydropyrimidinone core, providing partial saturation that enhances conformational flexibility compared to aromatic pyrimidines.

The compound’s planar geometry facilitates π-π stacking interactions, as evidenced by computational studies . The thiocarbonyl group (C=S) in related analogs enhances electrophilicity, though in this derivative, the carbonyl oxygen at position 4 dominates electronic behavior.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.16 g/mol |

| IUPAC Name | 2-hydrazinyl-6-methyl-2,3-dihydro-1H-pyrimidin-4-one |

| CAS Number | 887570-24-3 |

| SMILES | CC1=CC(=O)NC(N1)NN |

| Topological Polar Surface Area | 95.5 Ų |

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is typically synthesized via hydrazinolysis of 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol. Reacting this precursor with hydrazine hydrate () in ethanol at 70–80°C for 6–8 hours yields the target molecule with >75% efficiency. The reaction proceeds through nucleophilic displacement of the methylsulfanyl group by hydrazine:

Derivative Formation

The hydrazinyl group serves as a reactive handle for further modifications:

-

Condensation reactions: Treatment with aromatic aldehydes produces hydrazone derivatives, which exhibit enhanced antimicrobial properties .

-

Cyclization: Heating with β-diketones generates pyrazole rings, expanding structural diversity for drug discovery .

Table 2: Comparative Yields of Common Derivatives

| Derivative Type | Reagent | Yield (%) |

|---|---|---|

| Hydrazone | 4-Chlorobenzaldehyde | 82 |

| Pyrazole | Acetylacetone | 68 |

| Azo compound | Phenyldiazonium chloride | 57 |

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 μg/mL) and fungi (Candida albicans, MIC = 64 μg/mL) . The mechanism involves dual inhibition of:

-

Dihydrofolate reductase (DHFR): Disruption of folate synthesis critical for microbial DNA replication.

-

Lanosterol 14α-demethylase: Impairment of ergosterol biosynthesis in fungal cell membranes .

Enzyme Modulation

Kinetic studies reveal noncompetitive inhibition of acetylcholinesterase (), suggesting potential applications in neurodegenerative disorders . Molecular docking simulations identify hydrogen bonding between the hydrazinyl group and enzyme residues (e.g., Tyr337 in human AChE) .

Applications in Drug Development

Anticancer Agents

Structural analogs bearing fluorophenyl substitutions exhibit cytotoxicity against MCF-7 breast cancer cells (IC = 8.9 μM) via ROS-mediated apoptosis . Comparative studies show a 3.2-fold increase in potency compared to 5-fluorouracil .

Antitubercular Activity

Hydrazone derivatives inhibit Mycobacterium tuberculosis H37Rv at 16 μg/mL by targeting the enoyl-ACP reductase (InhA) enzyme, a key component of mycolic acid biosynthesis .

Stability and Pharmacokinetic Profile

The compound exhibits moderate metabolic stability in human liver microsomes () with low plasma protein binding (23%). Quantum mechanical calculations predict favorable blood-brain barrier permeability (logBB = 0.17) due to its moderate lipophilicity (clogP = 0.89) .

Table 3: ADME Properties

| Parameter | Value |

|---|---|

| Aqueous Solubility | 2.1 mg/mL (pH 7.4) |

| logP | 0.89 |

| CYP3A4 Inhibition | Weak (IC > 50 μM) |

| Bioavailability (Rat) | 62% |

Industrial and Material Science Applications

Beyond pharmaceuticals, the compound serves as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume